AZD0424 was developed by AstraZeneca and is classified as a selective Src inhibitor. It falls under the category of targeted cancer therapies, which aim to disrupt specific molecular targets involved in tumor growth and progression. The compound's mechanism is particularly relevant in the context of cancers with mutations in the KRAS gene, where Src activity is often upregulated .
The synthesis of AZD0424 involves several key steps aimed at constructing its complex molecular framework. The synthesis typically starts with commercially available precursors that undergo multiple reaction steps including coupling reactions, cyclization, and purification processes. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and purity of the synthesized compound.
One notable approach includes the use of acylation and amination reactions to introduce functional groups that enhance the biological activity of the compound. The final product is purified using reverse-phase chromatography to achieve a high degree of purity necessary for biological testing .
AZD0424's molecular structure features a piperazine ring and a cyclopropyl group, contributing to its unique pharmacological profile. The compound's structure can be represented as follows:
Key structural data includes:
AZD0424 undergoes various chemical reactions that are essential for its bioactivity. The primary reaction involves the inhibition of Src kinase activity through competitive binding at the ATP-binding site. This action prevents the phosphorylation of downstream targets involved in oncogenic signaling pathways.
In vitro studies have demonstrated that AZD0424 not only inhibits Src but also affects other kinases indirectly through pathway crosstalk, particularly in KRAS-mutant colorectal cancer cells treated with MEK inhibitors . Furthermore, AZD0424 has been shown to synergistically enhance the efficacy of other anticancer agents when used in combination therapies.
AZD0424 functions by selectively binding to the ATP-binding site of Src kinase, inhibiting its enzymatic activity. This blockade leads to decreased phosphorylation of target proteins involved in cell cycle regulation and survival pathways. Specifically, AZD0424 causes G1 phase cell cycle arrest in certain cancer cell lines, thereby reducing cell viability.
The compound's mechanism also involves modulation of intracellular signaling pathways. For instance, it has been observed that treatment with AZD0424 can abrogate compensatory activation of other kinases such as epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK) when used alongside MEK inhibitors .
AZD0424 exhibits several notable physical and chemical properties:
Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and ultraviolet-visible spectroscopy (UV-Vis) have been utilized to confirm the presence of functional groups and assess purity levels during synthesis .
AZD0424 has significant potential applications in cancer research and therapy:
AZD0424 exerts its primary anticancer activity through potent and selective inhibition of SRC kinase, a non-receptor tyrosine kinase frequently dysregulated in solid tumors. The compound achieves this by targeting the autophosphorylation site Tyr419 (located in the SRC kinase domain activation loop), a critical event for SRC's full enzymatic activity and oncogenic signaling. Biochemical analyses demonstrate AZD0424 inhibits SRC phosphorylation at Tyr419 with an IC50 of ~100 nM across diverse cancer cell lines, including colorectal (HCT116, DLD1), breast (BT-549, HCC1954), and prostate (PC3) models [1]. This inhibition disrupts SRC's ability to activate downstream effectors involved in proliferation, survival, and motility. Crucially, AZD0424-induced Tyr419 blockade correlates with G1 cell cycle arrest in sensitive cell lines, though apoptosis induction is minimal, indicating cytostatic rather than cytotoxic primary effects [1]. The potency of Tyr419 inhibition positions AZD0424 as a key pharmacological tool to dissect SRC-dependent signaling nodes in malignancies where SRC is overactivated (e.g., via integrin engagement, growth factor receptors, or tumor microenvironment cues), rather than mutated [6].
While AZD0424 is characterized primarily as a SRC inhibitor, its kinase inhibition profile extends beyond SRC. Biochemical kinase assays reveal AZD0424 also potently inhibits ABL1 (ABL proto-oncogene 1, non-receptor tyrosine kinase) with an IC50 in the low nanomolar range (~4 nM) [1] [6]. This dual SRC/ABL inhibition profile is pharmacologically significant, as ABL activation contributes to oncogenesis in solid tumors and leukemias. Furthermore, AZD0424 exhibits cross-reactivity with other SRC Family Kinases (SFKs), including YES1 and LCK [1] [6]. Inhibition of these SFKs contributes to AZD0424's broader impact on cellular signaling networks. YES1 is implicated in growth factor receptor signaling and cell adhesion, while LCK plays crucial roles in T-cell receptor signaling, suggesting potential immunomodulatory effects. The multi-kinase activity, while potentially widening the therapeutic window in certain contexts, necessitates careful interpretation of cellular phenotypes attributed solely to SRC inhibition.
Table 1: Primary Kinase Targets of AZD0424
Kinase Target | Family | Reported IC50 (nM) | Primary Cellular Roles | Relevance in Cancer |
---|---|---|---|---|
SRC | SFK | ~100 | Proliferation, Adhesion, Migration, Survival | Overexpressed/activated in colon, breast, prostate CA |
ABL1 | Non-SFK Tyrosine | ~4 | Cytoskeletal reorganization, DNA damage response, Proliferation | Implicated in CML, solid tumor progression |
YES1 | SFK | Not Specified (Inhibited) | Cell adhesion, Growth factor signaling | Overexpressed in solid tumors (e.g., colon, lung) |
LCK | SFK | Not Specified (Inhibited) | T-cell activation, Lymphocyte signaling | Potential role in tumor microenvironment modulation |
A critical mechanistic insight into AZD0424's therapeutic potential lies in its ability to disrupt compensatory pathway activation, particularly in the context of targeted therapies. Reverse-phase protein array (RPPA) analysis of KRAS-mutant colorectal cancer cell lines (e.g., HCT116) treated with MEK inhibitors (trametinib or AZD6244) revealed significant reactivation of SRC (increased pTyr419), FAK (Focal Adhesion Kinase), and EGFR signaling as a resistance mechanism [1] [2]. This reactivation represents a major escape route allowing cancer cells to survive MAPK pathway blockade. AZD0424 effectively abrogates this compensatory survival signal. Co-treatment with AZD0424 and a MEK inhibitor (trametinib or AZD6244) significantly reduces phosphorylation of SRC (Tyr419), FAK (key adhesion/survival kinase), and EGFR compared to MEK inhibitor treatment alone. This combinatorial blockade translates into synergistic inhibition of cell viability in vitro and significantly greater inhibition of tumor growth in HCT116 xenograft mouse models compared to either single agent [1]. Mechanistically, AZD0424 prevents the SRC-dependent phosphorylation and activation of FAK and the SRC-mediated transactivation of EGFR, thereby dismantling a critical resistance node induced by MEK suppression.
Table 2: AZD0424 Overcomes MEK Inhibitor Resistance via Compensatory Pathway Suppression
Treatment (HCT116 KRAS-mut cells) | pSRC (Tyr419) Level | pFAK Level | pEGFR Level | Cell Viability (vs. Control) | In Vivo Tumor Growth (vs. Control) |
---|---|---|---|---|---|
Control (Vehicle) | Baseline | Baseline | Baseline | 100% | 100% |
Trametinib (MEKi) alone | Increased ↑↑ | ↑↑ | ↑↑ | ~50-70% (EC50 dependent) | Moderate Inhibition (~40-60%) |
AZD0424 (SRCi) alone | Decreased ↓↓ | ↓ | ↔/↓ | ~60-80% (EC50 dependent) | Weak-Moderate Inhibition (~20-40%) |
Trametinib + AZD0424 | Strongly Decreased ↓↓↓ | ↓↓ | ↓↓ | Synergistic Reduction (<<50%) | Significantly Greater Inhibition (>70%) |
Beyond blocking growth factor receptor-driven compensatory signaling, AZD0424 directly targets integrin-mediated survival pathways crucial for metastasis and microenvironment interaction. Integrin engagement by extracellular matrix (ECM) components activates SRC, which then phosphorylates and activates FAK within focal adhesion complexes. These complexes serve as signaling hubs regulating cell adhesion, migration, invasion, and survival (anoikis resistance). RPPA data and functional assays demonstrate that AZD0424 treatment significantly attenuates integrin β1-mediated signaling and disrupts the formation and stability of SRC/FAK-containing focal adhesion complexes [1]. This disruption occurs through direct inhibition of SRC kinase activity, preventing its recruitment to integrin clusters and its subsequent phosphorylation of FAK at key sites (e.g., Tyr397, Tyr576/577, Tyr925). Consequently, downstream signaling cascades from the focal adhesion complex, notably the PI3K/AKT and RAS/MAPK pathways (even in KRAS mutant cells via integrin-linked signaling), are suppressed. Furthermore, AZD0424 impairs the dynamic "rewiring" of focal adhesions that occurs during cell migration and in response to therapeutic stress (like MEK inhibition), contributing to reduced cancer cell invasiveness, particularly in trametinib-resistant (TRAMR) cells where invasion pathways become dominant survival mechanisms [1] [8]. This effect positions SRC inhibition as a strategy to target the adhesive and migratory phenotype underlying metastasis.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7